molecular formula C23H22ClN7O3 B2714263 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone CAS No. 920370-48-5

1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone

Cat. No.: B2714263
CAS No.: 920370-48-5
M. Wt: 479.93
InChI Key: BQCQYMIMGIHQOX-UHFFFAOYSA-N
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Description

1-(4-(3-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone is a heterocyclic compound featuring a triazolopyrimidine core fused with a piperazine ring and substituted with a 4-chlorophenyl group and a 3-methoxyphenoxy-ethanone moiety. Its structural complexity arises from the integration of multiple pharmacophoric elements: the triazolopyrimidine scaffold is known for kinase inhibition, the piperazine ring enhances solubility and bioavailability, and the substituted aromatic groups modulate electronic and steric properties for target selectivity .

Properties

IUPAC Name

1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(3-methoxyphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN7O3/c1-33-18-3-2-4-19(13-18)34-14-20(32)29-9-11-30(12-10-29)22-21-23(26-15-25-22)31(28-27-21)17-7-5-16(24)6-8-17/h2-8,13,15H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCQYMIMGIHQOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and its therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound features a triazolo-pyrimidine moiety linked to a piperazine and an ether group. Its chemical structure can be represented as follows:

  • Molecular Formula : C22H24ClN5O2
  • CAS Number : 1072874-79-3

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Inhibition of PARP1 : Research demonstrated that derivatives of this compound can inhibit Poly (ADP-Ribose) Polymerase 1 (PARP1), an enzyme involved in DNA repair processes. In vitro assays showed that certain derivatives exhibited IC50 values comparable to established PARP inhibitors like Olaparib, suggesting potential utility in cancer therapy .
CompoundIC50 (μM)Mechanism of Action
Compound 5e18PARP1 inhibition
Olaparib57.3PARP1 inhibition

Antimalarial Activity

Another area of interest is the antimalarial activity of related compounds. A study highlighted that certain triazolo-pyrimidine derivatives demonstrated significant inhibition against Plasmodium falciparum kinases, which are crucial for the malaria parasite's survival. The most potent compounds showed EC50 values in the nanomolar range, indicating strong antiplasmodial activity .

The biological activity of this compound is attributed to several mechanisms:

  • Kinase Inhibition : The compound targets specific kinases involved in cell signaling pathways that regulate cell proliferation and survival.
  • DNA Repair Pathway Modulation : By inhibiting PARP1, the compound disrupts the DNA damage repair mechanisms in cancer cells, leading to increased apoptosis.
  • Antiparasitic Effects : The inhibition of key kinases in malaria parasites disrupts their life cycle and replication.

Case Studies and Research Findings

Several studies have explored the biological effects of similar compounds:

  • Study on Breast Cancer Cells : A study found that certain piperazine derivatives inhibited breast cancer cell growth by inducing apoptosis through PARP1 inhibition and enhancing caspase activity .
  • Antimalarial Studies : Another research effort identified novel inhibitors targeting PfPK6 and PfGSK3 kinases, demonstrating effective antimalarial properties with minimal toxicity to human cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are contextualized below against analogs from the provided evidence (Table 1).

Table 1: Structural and Functional Comparison of Triazolopyrimidine and Pyrazoline Derivatives

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Activities Reference
Target Compound: 1-(4-(3-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone Triazolopyrimidine-piperazine 4-Chlorophenyl (triazolo), 3-methoxyphenoxy (ethanone) ~521.94* Hypothesized kinase inhibition due to triazolopyrimidine core; improved solubility via piperazine N/A
1-{4-[3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}-2-phenoxyethanone () Triazolopyrimidine-piperazine 4-Ethoxyphenyl (triazolo), phenoxy (ethanone) 515.55 Higher lipophilicity (ethoxy group) may enhance membrane permeability vs. methoxy analogs
{4-[3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}[4-(trifluoromethyl)phenyl]methanone () Triazolopyrimidine-piperazine 4-Methylphenyl (triazolo), 4-(trifluoromethyl)benzoyl (piperazine) 498.45 Electron-withdrawing CF₃ group improves metabolic stability; methyl group enhances π-π stacking
1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-methoxyphenyl)-2-pyrazoline () Pyrazoline 3,4-Dimethylphenyl, 4-methoxyphenyl 356.46 Lower MW; moderate antimicrobial activity (pyrazoline core); melting point: 120–124°C
1-(3-(3-Chloro-4-methoxyphenyl)-5-(4-chlorophenyl)-4,5-dihydropyrazol-1-yl)-2-(2,4-dichlorophenoxy)ethanone () Pyrazoline Multiple chloro/methoxy groups 529.08 Broad-spectrum antimicrobial activity; high Cl content may increase toxicity

*Calculated based on molecular formula (C₂₉H₂₆ClN₇O₃).

Key Observations

Triazolopyrimidine vs. Pyrazoline Cores The target compound’s triazolopyrimidine core (shared with –4) is structurally distinct from pyrazoline derivatives ().

Substituent Effects 4-Chlorophenyl (Target) vs. 3-Methoxyphenoxy (Target) vs. Phenoxy (): Methoxy provides moderate electron-donating effects, balancing solubility and receptor interactions, whereas unsubstituted phenoxy () may reduce steric hindrance . Comparison with Trifluoromethyl Group (): The CF₃ group in significantly enhances metabolic stability and electronegativity, contrasting with the target’s methoxy group, which prioritizes solubility .

Physicochemical Properties

  • The target compound’s molecular weight (~521.94 g/mol) exceeds that of pyrazoline derivatives (e.g., 356.46 g/mol in ), suggesting reduced bioavailability per Lipinski’s rules. However, the piperazine moiety may counteract this by improving aqueous solubility .
  • Melting points for triazolopyrimidine analogs are unreported in the evidence, but pyrazolines (e.g., 120–124°C in ) suggest crystalline solid states, facilitating purification .

Synthetic Considerations

  • Triazolopyrimidine-piperazine derivatives (Target, –4) likely employ multi-step protocols involving cyclocondensation and nucleophilic substitution, whereas pyrazolines () are synthesized via chalcone-hydrazine cyclization . Yields for triazolopyrimidines are typically lower (e.g., 70–85% in ) compared to pyrazolines (80–85% in ) due to steric challenges .

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